2-(5-Methylmorpholin-3-YL)-1-(1,3-thiazol-2-YL)ethan-1-one
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Overview
Description
2-(5-Methylmorpholin-3-YL)-1-(1,3-thiazol-2-YL)ethan-1-one is a synthetic organic compound that features a morpholine ring substituted with a methyl group and a thiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylmorpholin-3-YL)-1-(1,3-thiazol-2-YL)ethan-1-one typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.
Introduction of the Methyl Group: The methyl group can be introduced via methylation using reagents like methyl iodide.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of the Rings: The final step involves coupling the morpholine and thiazole rings through a suitable linker, often using a base-catalyzed reaction.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving morpholine and thiazole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(5-Methylmorpholin-3-YL)-1-(1,3-thiazol-2-YL)ethan-1-one would depend on its specific biological target. Generally, such compounds can interact with enzymes or receptors, modulating their activity. The morpholine ring can mimic natural substrates, while the thiazole ring can engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylmorpholin-3-YL)-1-(1,3-thiazol-2-YL)ethan-1-one: Similar structure but with a different substitution pattern.
2-(5-Methylmorpholin-3-YL)-1-(1,3-oxazol-2-YL)ethan-1-one: Contains an oxazole ring instead of a thiazole ring.
Uniqueness
2-(5-Methylmorpholin-3-YL)-1-(1,3-thiazol-2-YL)ethan-1-one is unique due to the specific combination of the morpholine and thiazole rings, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C10H14N2O2S |
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Molecular Weight |
226.30 g/mol |
IUPAC Name |
2-(5-methylmorpholin-3-yl)-1-(1,3-thiazol-2-yl)ethanone |
InChI |
InChI=1S/C10H14N2O2S/c1-7-5-14-6-8(12-7)4-9(13)10-11-2-3-15-10/h2-3,7-8,12H,4-6H2,1H3 |
InChI Key |
YLRYAFVFZNYZCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCC(N1)CC(=O)C2=NC=CS2 |
Origin of Product |
United States |
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